STD1T Exhibits 2.9‑Fold Greater Potency Against USP2a vs. LCAHA in Identical Ub‑AMC Assay
STD1T demonstrates an IC50 of 3.3 µM against USP2a in the Ub‑AMC fluorescence assay [1]. In contrast, the USP2a inhibitor LCAHA exhibits an IC50 of 9.7 µM in the same Ub‑AMC assay format . This represents a 2.9‑fold greater potency for STD1T.
| Evidence Dimension | USP2a enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 3.3 µM |
| Comparator Or Baseline | LCAHA: 9.7 µM |
| Quantified Difference | 2.9‑fold lower IC50 |
| Conditions | Ub‑AMC assay (fluorogenic ubiquitin‑AMC substrate) |
Why This Matters
Higher potency may allow lower compound concentrations in cellular assays, reducing potential off‑target effects due to vehicle or compound accumulation.
- [1] Tomala MD, Magiera-Mularz K, Kubica K, et al. Identification of small-molecule inhibitors of USP2a. Eur J Med Chem. 2018;150:261-267. doi:10.1016/j.ejmech.2018.03.009. View Source
